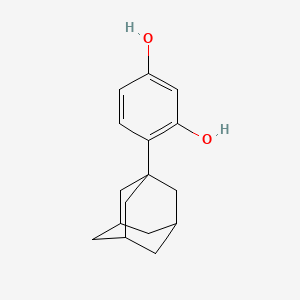
4-Adamantyl resorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Adamantyl resorcinol is a chemical compound characterized by the presence of an adamantyl group attached to a resorcinol moiety. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it valuable in various applications. This compound is particularly noted for its antioxidant properties and potential use in polymer and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Adamantyl resorcinol can be synthesized via a modified Friedel-Crafts alkylation reaction. In this method, resorcinol is reacted with 1-adamantanol in the presence of a solid acid catalyst such as Amberlyst-15 resin. The reaction is typically carried out in a solvent like dry benzene under an inert atmosphere (argon) to prevent oxidation .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Adamantyl resorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Adamantyl resorcinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and advanced materials.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential use in pharmaceutical formulations due to its stability and bioactivity.
Industry: Utilized as an antioxidant in polymer production to enhance the durability and lifespan of materials
Mechanism of Action
The mechanism by which 4-adamantyl resorcinol exerts its effects is primarily through its antioxidant activity. The adamantyl group provides steric hindrance, stabilizing the free radical intermediates formed during oxidation processes. This stabilization prevents further oxidation and degradation of materials. The compound interacts with reactive oxygen species, neutralizing them and thereby protecting the material or biological system from oxidative damage .
Comparison with Similar Compounds
4,6-Bis(1-adamantyl) resorcinol: Another adamantylated resorcinol with enhanced antioxidant properties.
Mono-adamantylated resorcinol: A simpler derivative with similar but less pronounced properties
Uniqueness: 4-Adamantyl resorcinol stands out due to its balanced properties of stability, reactivity, and antioxidant activity. The presence of a single adamantyl group provides sufficient steric hindrance to stabilize free radicals without overly complicating the synthesis and handling of the compound .
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-(1-adamantyl)benzene-1,3-diol |
InChI |
InChI=1S/C16H20O2/c17-13-1-2-14(15(18)6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,17-18H,3-5,7-9H2 |
InChI Key |
NAJPJOQCMCYGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















